[3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate
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Description
The compound “3-[(anilinocarbonyl)amino]-3-oxopropyl diethyldithiocarbamate” is a complex organic molecule that contains several functional groups. These include an aniline group (anilinocarbonyl), an amino group, a carbonyl group, and a dithiocarbamate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the molecule could exhibit a complex three-dimensional structure. The exact structure would depend on factors such as the spatial arrangement of the functional groups and the presence of any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino and carbonyl groups could participate in condensation reactions to form amides . The dithiocarbamate group could also engage in various reactions, such as complexation with transition metals .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polarities of its functional groups, and its melting point could be influenced by the strength of the intermolecular forces present .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, its activity would likely depend on its interactions with biological molecules. For instance, many dithiocarbamates have been studied for their medicinal properties .
Safety and Hazards
Properties
IUPAC Name |
[3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-3-18(4-2)15(21)22-11-10-13(19)17-14(20)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEANVIRNBKGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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